molecular formula C11H14ClNO B1594413 Fenaclon CAS No. 306-20-7

Fenaclon

Cat. No.: B1594413
CAS No.: 306-20-7
M. Wt: 211.69 g/mol
InChI Key: BITWVVLBVUMFHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenaclon typically involves the reaction of 3-chloropropionyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fenaclon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fenaclon has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another anticonvulsant used in the treatment of epilepsy.

    Carbamazepine: A widely used anticonvulsant and mood stabilizer.

    Valproic Acid: An anticonvulsant and mood-stabilizing drug.

Uniqueness of Fenaclon

This compound is unique due to its specific chemical structure, which includes a chloro group and a phenylethyl group. This structure contributes to its distinct pharmacological properties and makes it a valuable compound in the treatment of epilepsy .

Biological Activity

Fenaclon, chemically known as (R)(-) 14 methyl-8-hexadecyn-1-ol, is a bioactive compound derived from the endophytic fungus Aspergillus flavus, isolated from Boerhavia diffusa L. This compound has garnered attention due to its potential antimicrobial properties and other biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily noted for its antimicrobial effects. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further research in pharmacological applications.

Antimicrobial Activity

Table 1: Antimicrobial Efficacy of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus220.39 μg/mL
Bacillus subtilis190.78 μg/mL
Candida tropicalis190.50 μg/mL

The above table summarizes the antimicrobial efficacy of this compound against various pathogens. The highest zone of inhibition was observed against Staphylococcus aureus, indicating strong antibacterial activity. The MIC values suggest that this compound can effectively inhibit bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of certain functional groups in its molecular structure may enhance its interaction with microbial targets, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

A study conducted on the endophytic fungi from Boerhavia diffusa revealed that this compound not only exhibited significant antibacterial properties but also demonstrated antifungal activity against Candida species . The research utilized both qualitative and quantitative methods to assess the phytochemical composition and biological activities of the isolated compounds.

Case Study: Antimicrobial Properties of Endophytic Fungi

In a comprehensive analysis, researchers isolated several endophytic fungi from medicinal plants and tested their antimicrobial properties. The findings indicated that compounds like this compound showed promising results in inhibiting pathogenic strains, suggesting their potential use in developing new antimicrobial therapies .

Additional Biological Activities

Beyond its antimicrobial properties, preliminary studies have suggested that this compound may possess anti-inflammatory and antioxidant activities. Further research is required to explore these potential benefits and elucidate the underlying mechanisms.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate Fenaclon's physicochemical properties?

Begin with a PICOT framework: define Population (compound class), Intervention (synthesis/purification methods), Comparison (existing analogs), Outcome (stability, solubility metrics), and Time (degradation timelines). Use controlled synthesis batches (≥3 replicates) with HPLC purity thresholds (>95%) and DSC/TGA for thermal stability profiling. Validate measurements against reference standards (e.g., USP guidelines) .

Q. What strategies are effective for identifying literature gaps in this compound's pharmacological mechanisms?

Conduct systematic reviews using Boolean search strings (e.g., "this compound AND (kinase inhibition OR metabolic pathway) NOT review") across PubMed, SciFinder, and Embase. Employ citation chaining and tools like CADIMA to map gaps in dose-response relationships or off-target effects. Prioritize studies with raw data availability for reanalysis .

Q. How can researchers optimize this compound's in vitro bioactivity assays to minimize variability?

Implement factorial design of experiments (DoE) to test variables like solvent polarity, incubation time, and cell-line passage number. Use ANOVA to identify significant factors (p<0.05) and establish SOPs with quality controls (e.g., Z’-factor >0.5 for high-throughput screens). Include positive/negative controls in every plate .

Advanced Research Questions

Q. How should contradictory data on this compound's cytotoxicity be resolved across independent studies?

Apply triangulation:

  • Methodological : Compare assay conditions (e.g., MTT vs. resazurin assays, serum concentration differences).
  • Statistical : Reanalyze raw data using mixed-effects models to account for batch variability.
  • Contextual : Evaluate cell-line authenticity (STR profiling) and compound stability under test conditions. Publish negative results to reduce publication bias .

Q. What advanced techniques validate this compound's target engagement in complex biological systems?

Combine orthogonal methods:

  • Cellular thermal shift assays (CETSA) to confirm target binding.
  • SPR or ITC for kinetic/thermodynamic profiling.
  • CRISPR-Cas9 knockouts to establish phenotype dependency.
    Cross-validate findings with transcriptomic (RNA-seq) or proteomic (TMT-MS) datasets to identify downstream pathways .

Q. How can researchers address reproducibility challenges in this compound's in vivo efficacy studies?

Adopt ARRIVE 2.0 guidelines:

  • Pre-registration : Detail sample size calculations (power ≥80%), randomization methods, and blinding protocols.
  • Data transparency : Share raw histopathology images and pharmacokinetic curves via repositories like Zenodo.
  • Multi-center validation : Collaborate with independent labs using harmonized protocols (e.g., identical formulation suppliers) .

Q. Methodological Frameworks

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Hierarchical Bayesian modeling : Accounts for inter-experiment variability and missing data.
  • Four-parameter logistic (4PL) curves : Fit EC50/IC50 values with bootstrapped confidence intervals (n=10,000 iterations).
  • False discovery rate (FDR) correction : Adjust p-values for multi-omic datasets (e.g., q<0.1 for proteomics) .

Q. How should ethical considerations influence this compound's preclinical data collection?

  • 3Rs compliance : Reduce animal use via pharmacokinetic modeling; refine endpoints (e.g., non-invasive imaging).
  • Data anonymization : Encrypt sensitive genomic data (GDPR/CCPA compliance).
  • Conflict of interest disclosure : Declare funding sources and patent filings in all publications .

Q. Data Management & Reporting

Q. What tools ensure robust metadata annotation for this compound's multi-omics datasets?

Use ISA-Tab standards to document experimental workflows, instrument parameters, and data preprocessing steps. Store data in FAIR-aligned repositories (e.g., MetaboLights for metabolomics, PRIDE for proteomics) with persistent identifiers (DOIs). Include MIAME-compliant summaries for microarray data .

Q. How can researchers mitigate bias when interpreting this compound's structure-activity relationship (SAR) data?

  • Blinded analysis : Have independent teams interpret crystallography or docking results.
  • Negative control mining : Test decoy compounds with scaffold similarities but no bioactivity.
  • Shapley additive explanations (SHAP) : Interpret machine learning models to highlight chemically meaningful features .

Properties

IUPAC Name

3-chloro-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITWVVLBVUMFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057708
Record name Fenaclon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-20-7
Record name Fenaclon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenaclon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenaclon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENACLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.